molecular formula C17H17N5O5 B11487739 3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole

Cat. No.: B11487739
M. Wt: 371.3 g/mol
InChI Key: CVBPLDIEHWWRQK-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structure, which includes a benzodioxole moiety, a nitro-substituted pyrazole, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Nitro-Substituted Pyrazole: The pyrazole ring is formed by the condensation of hydrazine with a β-diketone, followed by nitration using a mixture of concentrated nitric and sulfuric acids.

    Construction of the Oxadiazole Ring: The oxadiazole ring is synthesized by the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole: Lacks the nitro group, leading to different reactivity and applications.

    3-(1,3-benzodioxol-5-yl)-5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

The presence of both the benzodioxole and nitro-substituted pyrazole moieties in 3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole makes it unique

Properties

Molecular Formula

C17H17N5O5

Molecular Weight

371.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N5O5/c1-10-16(22(23)24)11(2)21(19-10)7-3-4-15-18-17(20-27-15)12-5-6-13-14(8-12)26-9-25-13/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

CVBPLDIEHWWRQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)C)[N+](=O)[O-]

Origin of Product

United States

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